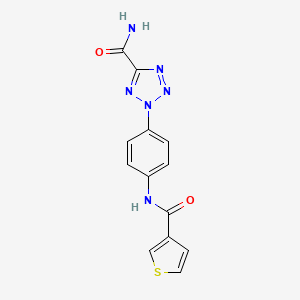

2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . The carboxamide group is a functional group consisting of a carbonyl (RC=O) and amine (NR2), which is often found in various drug molecules due to its bioactivity. Tetrazole is a class of heterocyclic compounds containing a 5-membered ring of four nitrogen atoms and one carbon atom. They are known for their energetic properties and biological activities.

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Infrared (IR), 1H NMR, and mass spectroscopy are commonly used to characterize synthesized derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the functional groups it contains. For example, thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Docking Studies

Researchers have synthesized derivatives related to the core compound and evaluated their antimicrobial properties, accompanied by docking studies to predict the binding efficiency to microbial enzymes. For instance, "3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides" were synthesized and showed promising results in antimicrobial evaluations, indicating the potential of these compounds in developing new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Serotonin Antagonist and Antianxiety Activities

A series of novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide demonstrated significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds were compared with established drugs, showcasing their potential in pharmacological applications (Amr et al., 2010).

Heterocyclic Synthesis

The compound and its derivatives serve as key intermediates in the synthesis of various heterocyclic structures, contributing to the development of new materials with potential electronic, photonic, and medicinal applications. For example, thiophenylhydrazonoacetates have been utilized in the synthesis of diverse heterocyclic compounds, highlighting the versatility of thiophene derivatives in synthetic chemistry (Mohareb et al., 2004).

Anticancer Activity

Research into thiophene-2-carboxamide derivatives has also uncovered their potential in anticancer therapy. New derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, with some showing significant inhibitory activity. This indicates the compound's relevance in the search for novel anticancer agents (Atta & Abdel‐Latif, 2021).

Synthesis of Mesogenic Materials

Thiophene derivatives have been explored for their unique physical properties in the synthesis of mesogenic materials. The slightly bent structure of thiophene imparts reduced packing ability and other desirable features, making these derivatives valuable in the development of materials with specific liquid crystalline properties (Seed, 2007).

Wirkmechanismus

Target of Action

The compound 2-(4-(thiophene-3-carboxamido)phenyl)-2H-tetrazole-5-carboxamide, also known as 2-[4-(thiophene-3-amido)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide, primarily targets the adenylyl cyclase (AC) . Adenylyl cyclase is a crucial enzyme in the cellular signaling system, regulated by luteinizing hormone (LH) and human chorionic gonadotropin (hCG), which play an important role in the functioning of reproductive tissues .

Mode of Action

This compound stimulates the basal AC activity in a dose-dependent manner . This interaction leads to changes in the AC activity, which is retained even in the presence of hCG .

Biochemical Pathways

The compound affects the adenylyl cyclase signaling system (ACSS), which is a part of the hypothalamo-pituitary-gonadal (HPG) axis . The stimulation of AC activity leads to an increase in the production of cyclic AMP (cAMP), a secondary messenger involved in many biological responses. This, in turn, can affect various downstream effects, including the regulation of glycogen, sugar, and lipid metabolism.

Result of Action

The result of the compound’s action is the stimulation of AC activity, which can lead to various molecular and cellular effects depending on the specific cellular context . For instance, in reproductive tissues, this could potentially influence functions of the male and female reproductive systems .

Eigenschaften

IUPAC Name |

2-[4-(thiophene-3-carbonylamino)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N6O2S/c14-11(20)12-16-18-19(17-12)10-3-1-9(2-4-10)15-13(21)8-5-6-22-7-8/h1-7H,(H2,14,20)(H,15,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESAEBUEECFBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3N=C(N=N3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2876862.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

![N'-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2876871.png)

![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide](/img/structure/B2876876.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-[(4-iodophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2876878.png)